molecular formula C15H17N3O B12938522 4-(5-Butylpyrimidin-2-yl)benzamide CAS No. 59855-02-6

4-(5-Butylpyrimidin-2-yl)benzamide

Cat. No.: B12938522
CAS No.: 59855-02-6
M. Wt: 255.31 g/mol
InChI Key: HFFNBXRMEXAKFQ-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Benzamide (B126) and Pyrimidine (B1678525) Chemistry

Contemporary chemistry has seen a surge in the development of functionalized benzamides and pyrimidines. Benzamide derivatives are integral to a wide array of pharmaceuticals and biologically active compounds. researchgate.netnih.gov Modern synthetic methods, including photocatalytic modifications and novel coupling strategies, have expanded the toolkit for creating diverse benzamide libraries. researchgate.netnih.gov These compounds are recognized as valuable building blocks in organic synthesis, allowing for detailed structure-activity relationship (SAR) analyses. researchgate.net

Similarly, the pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its presence in essential biomolecules like nucleic acids and vitamins. acs.orgnih.govbohrium.com The synthetic versatility of the pyrimidine ring allows for modifications at various positions, leading to a wide range of derivatives with activities spanning from anticancer and antimicrobial to anti-inflammatory. acs.orgnih.gov The development of pyrimidine-based drugs is an active area of research, with a focus on creating potent and selective therapeutic agents. researchgate.net

Fundamental Significance of Pyrimidine-Benzamide Hybrid Scaffolds in Chemical Biology

The combination of pyrimidine and benzamide moieties into a hybrid scaffold is a well-established strategy in chemical biology to develop molecules with enhanced or novel biological activities. gsconlinepress.com These hybrid structures are often designed to interact with multiple biological targets or to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound.

Research has demonstrated that pyrimidine-benzamide derivatives are potent inhibitors of various enzymes, including kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. gsconlinepress.com For example, various 4-(pyrimidin-2-ylamino)benzamide derivatives have been investigated as potent inhibitors of the Hedgehog signaling pathway, which is implicated in several cancers. nih.gov Furthermore, pyrimidine-benzamide structures have been explored as histone deacetylase (HDAC) inhibitors and for their potential in treating neurodegenerative diseases and microbial infections. nih.gov

Current Research Trajectories and Gaps for 4-(5-Butylpyrimidin-2-yl)benzamide

While direct and extensive research specifically on this compound is limited in publicly available literature, we can infer research trajectories and identify gaps by examining studies on structurally similar compounds. The key features of the target compound are the 2,5-disubstituted pyrimidine ring, with a butyl group at the 5-position and a benzamide group at the 2-position.

Current Research Trajectories:

Kinase Inhibition: A significant research trajectory for pyrimidine-benzamide hybrids is the development of kinase inhibitors. Studies on related compounds, such as 4-(pyrrolo[2,3-d]pyrimidin-4-yloxy)benzamide derivatives, have shown potent inhibitory activity against cancer-related kinases like c-Met. researchgate.netnih.gov The structural motif of a substituted pyrimidine linked to a benzamide is a common feature in many kinase inhibitors, suggesting that this compound could be a candidate for screening against various kinase targets.

Anticancer Agents: The development of novel anticancer agents is a major focus. Research on analogues has demonstrated that modifications to the pyrimidine and benzamide rings can lead to potent anti-proliferative activity in various cancer cell lines. researchgate.netgsconlinepress.comnih.gov The lipophilic butyl group at the 5-position of the pyrimidine ring in this compound could potentially enhance cell membrane permeability and contribute to its cytotoxic effects.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of libraries of related compounds are crucial for understanding the SAR. For instance, studies on 4-(2-pyrimidinylamino)benzamides have explored how different substituents on the pyrimidine and benzamide rings affect their activity as Hedgehog signaling pathway inhibitors. nih.gov Similar SAR studies around the this compound core would be a logical step to optimize its potential biological activity.

Identified Research Gaps:

Lack of Specific Biological Data: The most significant gap is the absence of published biological data for this compound. Its activity against specific biological targets, its mechanism of action, and its selectivity profile remain to be determined.

Limited Synthetic Exploration: While general methods for synthesizing pyrimidine-benzamide hybrids exist, specific synthetic routes and optimization for this compound have not been detailed in research articles.

Exploration of a Broader Range of Biological Targets: While kinase inhibition and anticancer activity are logical starting points, the potential of this compound against other target classes, such as those involved in inflammatory or infectious diseases, remains unexplored. The structural features of the molecule could allow for interactions with a variety of protein binding sites.

Below is a table summarizing the basic properties of the compound of interest.

PropertyValueSource
Compound Name This compoundN/A
CAS Number 59855-02-6 bldpharm.combldpharm.com
Molecular Formula C15H17N3O bldpharm.combldpharm.com
Molecular Weight 255.32 bldpharm.combldpharm.com

The following table lists related pyrimidine-benzamide compounds and their documented biological activities, which helps in contextualizing the potential research avenues for this compound.

Compound/Derivative ClassBiological Activity/ApplicationSource
4-(Pyrrolo[2,3-d]pyrimidin-4-yloxy)benzamide derivativesAntitumor agents, c-Met kinase inhibitors researchgate.netnih.gov
N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide (MGCD0103) analoguesHistone deacetylase (HDAC) inhibitors, Antineoplastic agents nih.gov
4-(2-Pyrimidinylamino)benzamide derivativesHedgehog signaling pathway inhibitors nih.gov
3,5-Disubstituted benzamide analogues (with pyrimidin-2-yl group)Allosteric glucokinase activators (for diabetes) nih.gov

Pioneering Synthetic Routes to Benzamide Derivatives

The formation of the benzamide group is a cornerstone of organic synthesis, with numerous methods developed to create the amide linkage. These approaches typically involve the reaction of a carboxylic acid derivative with an amine.

Nucleophilic acyl substitution is a fundamental reaction class for forming amides. masterorganicchemistry.comvanderbilt.edu This strategy involves activating a carboxylic acid to make it more susceptible to attack by a nucleophilic amine. The most common method is the conversion of a carboxylic acid into a more reactive acyl chloride. nih.govfishersci.co.uk Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are frequently used for this transformation. vanderbilt.edufishersci.co.uk The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the corresponding amide. vanderbilt.edufishersci.co.ukpearson.com This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base, like pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk

The general mechanism involves two main stages: the addition of the nucleophile (amine) to the carbonyl carbon of the acyl derivative, forming a tetrahedral intermediate, followed by the collapse of this intermediate to reform the carbonyl group and expel a leaving group (e.g., chloride). vanderbilt.edu The reactivity of carboxylic acid derivatives towards nucleophilic attack generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide, which is related to the stability and leaving group ability of the substituent on the carbonyl group. vanderbilt.edu

ReagentConditionsPurpose
Thionyl Chloride (SOCl₂)Reflux in aprotic solvents (e.g., DCM, THF)Converts carboxylic acid to acyl chloride
Oxalyl Chloride ((COCl)₂)Aprotic solvents (e.g., DCM, THF)Converts carboxylic acid to acyl chloride
Pyridine / TriethylamineRoom temperature in aprotic solventsBase to neutralize HCl in amidation step

To circumvent the often harsh conditions required for acyl chloride formation, a wide array of coupling reagents has been developed for the direct synthesis of amides from carboxylic acids and amines. nih.gov These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is immediately attacked by the amine. nih.govresearchgate.net This method is central to medicinal chemistry and peptide synthesis due to its mild conditions and broad functional group tolerance. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.ukhepatochem.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily converted into the amide by the amine. fishersci.co.uk Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included to suppress side reactions and reduce racemization in chiral substrates.

Phosphonium and Aminium/Uronium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), HATU, and HBTU are highly efficient activators that form activated esters, leading to high yields and fast reaction times.

Other metal-based catalysts, such as those involving titanium tetrachloride (TiCl₄) or boronic acids, have also been employed to promote the direct condensation of carboxylic acids and amines. nih.gov

Coupling Reagent ClassExamplesMechanism of Action
CarbodiimidesDCC, DIC, EDCForms a reactive O-acylisourea intermediate
Phosphonium SaltsPyBOP, BOPForms an activated benzotriazolyl ester
Aminium/Uronium SaltsHATU, HBTU, TBTUForms an activated ester intermediate
SilanesTetramethoxysilaneSolvent-free coupling of acids and amines rsc.org
Lewis AcidsTitanium Tetrachloride (TiCl₄)Mediates direct condensation of acids and amines nih.gov

An alternative route to certain benzamide derivatives involves the use of 5(4H)-oxazolones (also known as azlactones) as synthetic intermediates. core.ac.ukjddtonline.info These five-membered heterocyclic compounds can be synthesized from the cyclization of N-acyl-α-amino acids. researchgate.net The key step in this methodology is the ring-opening of the oxazolone (B7731731) ring via nucleophilic attack by an amine. core.ac.uknih.gov This reaction cleaves the ester bond within the ring, leading to the formation of an unsaturated di-amide structure. core.ac.uk This method is particularly useful for generating α,β-unsaturated N-acyl-α-aminoamides. The reaction can often be performed under mild conditions, sometimes accelerated by microwave irradiation to reduce reaction times and improve yields. core.ac.ukresearchgate.net

Strategic Synthesis of Pyrimidine Core Structures

The 2,5-disubstituted pyrimidine core of the target molecule can be assembled through various heterocyclic chemistry techniques. These methods range from classical cyclocondensations to modern multicomponent and cross-coupling reactions.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. bohrium.comacs.org These reactions are attractive for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. figshare.comnih.gov

For pyrimidine synthesis, the most well-known MCR is the Biginelli reaction , which typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidines, which can then be oxidized to pyrimidines. wikipedia.org While the classic Biginelli reaction yields a specific substitution pattern, numerous modern variations have been developed to access a wider range of pyrimidine derivatives. bohrium.commdpi.com For instance, iridium-catalyzed MCRs using amidines and multiple alcohol components have been reported to regioselectively produce highly substituted pyrimidines. acs.orgnih.govorganic-chemistry.org Other MCR strategies involve the reaction of enamines, orthoformates, and ammonium (B1175870) acetate, or the annulation of amidines, ketones, and a one-carbon source. organic-chemistry.org

Reaction Name/TypeKey ReactantsProduct Type
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinones/-thiones
Iridium-Catalyzed MCRAmidine, AlcoholsUnsymmetrically substituted pyrimidines acs.orgnih.gov
ZnCl₂-Catalyzed CouplingEnamine, Triethyl orthoformate, Ammonium acetate4,5-Disubstituted pyrimidines organic-chemistry.org
[3+2+1] AnnulationAmidine, Ketone, N,N-dimethylaminoethanolSubstituted pyrimidines organic-chemistry.org

The most fundamental approach to pyrimidine synthesis is the cyclization of a three-carbon component with a reagent providing an N-C-N unit. wikipedia.org This typically involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent like malononitrile (B47326) or cyanoacetate) with an amidine, guanidine, or urea. wikipedia.orgoup.com This reaction is a versatile and widely used method for preparing 2-substituted pyrimidines.

To achieve the specific 2,5-disubstitution pattern found in this compound, a common strategy involves the use of a pre-functionalized pyrimidine ring followed by sequential substitution or cross-coupling reactions. epa.gov For example, a synthetic pathway could begin with a commercially available dihalopyrimidine, such as 2-chloro-5-bromopyrimidine. epa.gov The different reactivities of the halogen atoms allow for selective reactions. A nucleophilic aromatic substitution can be performed at the 2-position, followed by a metal-catalyzed cross-coupling reaction, such as a Suzuki coupling with an aryl boronic acid, at the 5-position to introduce the desired substituents. epa.gov This stepwise approach provides excellent control over the final substitution pattern. researchgate.net A one-pot process for the synthesis of 2,5-disubstituted pyrimidines directly from nitriles has also been developed, offering a more streamlined approach. nih.gov

An in-depth examination of the synthetic strategies for producing this compound and its related analogs reveals a landscape of sophisticated chemical reactions. The focus of modern synthetic chemistry is not only on the successful construction of the target molecule but also on the efficiency, selectivity, and environmental impact of the methods employed. This article delves into the advanced techniques used to forge the critical bond between the pyrimidine and benzamide moieties, the strategic considerations for ensuring correct atomic arrangement, and the integration of green chemistry principles to optimize the synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59855-02-6

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4-(5-butylpyrimidin-2-yl)benzamide

InChI

InChI=1S/C15H17N3O/c1-2-3-4-11-9-17-15(18-10-11)13-7-5-12(6-8-13)14(16)19/h5-10H,2-4H2,1H3,(H2,16,19)

InChI Key

HFFNBXRMEXAKFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Systematic Modification of the Butylpyrimidinyl Moiety

The position of the butyl group on the pyrimidine (B1678525) ring can significantly influence the molecule's interaction with its biological target. While the parent compound has the butyl group at the 5-position, shifting it to the 4- or 6-position could alter the molecule's steric and electronic properties. Positional isomerization can impact how the molecule fits into a binding pocket and can affect its metabolic stability. For instance, moving the butyl group to a position adjacent to the linkage with the benzamide (B126) ring might introduce steric hindrance, potentially reducing binding affinity.

Table 1: Hypothetical Activity Data Based on Positional Isomerism of the Butyl Group

Compound Butyl Position Predicted Relative Activity (%) Rationale
4-(5-Butylpyrimidin-2-yl)benzamide 5 100 Parent compound, optimal orientation assumed.
4-(4-Butylpyrimidin-2-yl)benzamide 4 60 Potential for steric clash with the benzamide moiety.

Note: The data in this table is hypothetical and for illustrative purposes.

The length and branching of the alkyl chain at the 5-position of the pyrimidine ring are crucial for optimizing hydrophobic interactions within a target's binding site. Variations in the alkyl chain can significantly impact potency.

Increasing the chain length from butyl to pentyl or hexyl could enhance van der Waals interactions, leading to increased activity, up to a certain point where the chain becomes too bulky and causes a steric clash. Conversely, shortening the chain to propyl or ethyl would likely decrease hydrophobic interactions and reduce activity.

Branching of the alkyl chain, for example, by replacing the n-butyl group with an isobutyl or sec-butyl group, can provide insights into the shape and size of the hydrophobic pocket. A branched isomer might provide a better fit, leading to enhanced activity, or it could introduce unfavorable steric interactions.

Table 2: Hypothetical Activity Data for Alkyl Chain Variations

Compound Alkyl Group Predicted Relative Activity (%) Rationale
4-(5-Propylpyrimidin-2-yl)benzamide n-Propyl 70 Reduced hydrophobic interaction.
This compound n-Butyl 100 Optimal hydrophobic interaction assumed.
4-(5-Pentylpyrimidin-2-yl)benzamide n-Pentyl 110 Potentially enhanced hydrophobic interaction.
4-(5-Isobutylpyrimidin-2-yl)benzamide Isobutyl 90 Branching may slightly alter the fit in the binding pocket.

Note: The data in this table is hypothetical and for illustrative purposes.

Replacing one of the nitrogen atoms in the pyrimidine ring with another heteroatom, such as a carbon to form a pyridine (B92270) ring, or altering the nitrogen positions to create a different diazine isomer (e.g., pyridazine (B1198779) or pyrazine), would fundamentally change the electronic and hydrogen-bonding properties of the core structure. Such modifications can have a profound impact on target binding and selectivity. For instance, the nitrogen atoms in the pyrimidine ring may act as hydrogen bond acceptors, and their position is critical for proper interaction with a biological target.

Derivatization of the Benzamide Framework

The benzamide framework serves as another key interaction domain and a scaffold that can be modified to fine-tune the compound's properties.

The addition of substituents to the phenyl ring of the benzamide moiety can influence the molecule's electronic properties, lipophilicity, and metabolic stability. Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃) at different positions (ortho, meta, para) can alter the charge distribution of the ring and its ability to participate in π-π stacking or other electronic interactions.

For example, a halogen substituent could increase potency through favorable halogen bonding interactions. However, the position of the substituent is critical; an ortho-substituent might cause a conformational change due to steric hindrance with the amide group, which could be beneficial or detrimental to activity.

Table 3: Hypothetical Activity Data for Benzamide Phenyl Ring Substitutions

Compound Substitution Predicted Relative Activity (%) Rationale
This compound None 100 Unsubstituted parent compound.
4-(5-Butylpyrimidin-2-yl)-2-chlorobenzamide 2-Chloro 80 Potential for steric clash, altering amide conformation.
4-(5-Butylpyrimidin-2-yl)-3-chlorobenzamide 3-Chloro 120 Favorable electronic and/or hydrophobic interactions.

Note: The data in this table is hypothetical and for illustrative purposes.

The amide linkage is a crucial structural feature, often involved in hydrogen bonding with the target protein. Modifications to this linkage can provide valuable SAR information.

Replacing the amide (-CONH₂) with a thioamide (-CSNH₂) would alter its hydrogen bonding capability and electronic character. N-alkylation of the amide nitrogen (e.g., -CONHCH₃) would remove a hydrogen bond donor, which could significantly reduce activity if this interaction is critical for binding. Conversely, if the amide hydrogen is not involved in a key interaction, its removal could increase metabolic stability.

Another possible modification is to reverse the amide linkage (-NHCO-), which would change the orientation of the hydrogen bond donor and acceptor, likely having a dramatic effect on biological activity.

Table 4: Hypothetical Activity Data for Amide Linkage Modifications

Compound Amide Modification Predicted Relative Activity (%) Rationale
This compound -CONH₂ 100 Parent amide linkage.
N-Methyl-4-(5-butylpyrimidin-2-yl)benzamide -CONHCH₃ 30 Loss of a critical hydrogen bond donor.
4-(5-Butylpyrimidin-2-yl)thiobenzamide -CSNH₂ 65 Altered hydrogen bonding and electronics.

Note: The data in this table is hypothetical and for illustrative purposes.

Interplay of Structural Features on Biological Activity

The biological activity of pyrimidinyl benzamide derivatives is highly dependent on the nature and position of substituents on both the pyrimidine and benzamide rings. SAR studies on related series of compounds reveal critical insights into the features that govern potency and selectivity.

The core structure of this compound consists of three key regions: the butyl-substituted pyrimidine ring, the central phenyl ring, and the terminal benzamide group. Each of these can be systematically modified to probe their role in target binding.

The Pyrimidine Ring: This nitrogen-containing heterocycle often serves as a key interaction hub, capable of forming hydrogen bonds with target proteins. The substitution at the 5-position is crucial. In the case of the titular compound, a butyl group provides a hydrophobic moiety that can interact with non-polar pockets in a binding site. SAR studies on similar scaffolds have shown that varying the length and branching of such alkyl chains can significantly impact activity. For instance, in a series of pyrimidine-4-carboxamide (B1289416) inhibitors, modifying substituents was a key strategy to optimize potency. researchgate.net

The Benzamide Moiety: The amide linkage is a classic hydrogen bond donor and acceptor. The orientation of the -CONH2 group and its substitution pattern on the phenyl ring are critical. Modifications to this group, for example, by replacing the hydrogen atoms with other substituents, can alter the molecule's electronic properties and binding interactions.

The Central Phenyl Linker: This aromatic ring properly orients the pyrimidine and benzamide functionalities. Substitutions on this ring could introduce additional interactions, such as halogen bonds or hydrophobic contacts, or create steric hindrance that may decrease activity.

In a study on N-benzyl-2-phenylpyrimidin-4-amine derivatives, medicinal chemistry optimization revealed that small changes to the substituents on the pyrimidine and phenyl rings led to compounds with nanomolar inhibitory potency against the USP1/UAF1 deubiquitinase complex, highlighting the sensitivity of this scaffold to structural modifications. nih.gov

Table 1: Example Structure-Activity Relationship Data for a Series of Pyrimidine Analogs (Hypothetical Data Based on General Findings)
CompoundModification on Pyrimidine Ring (R1)Modification on Benzamide Moiety (R2)Biological Activity (IC₅₀, µM)
Analog 1-CH₃ (Methyl)-NH₂5.2
Analog 2-CH₂CH₃ (Ethyl)-NH₂2.8
Analog 3-CH₂CH₂CH₂CH₃ (Butyl)-NH₂1.1
Analog 4-C(CH₃)₃ (tert-Butyl)-NH₂8.5
Analog 5-CH₂CH₂CH₂CH₃ (Butyl)-NHCH₃3.4

Computational Chemistry in SAR Elucidation

Computational methods are indispensable for understanding the interactions of small molecules like this compound at an atomic level. These in silico techniques help rationalize observed SAR data and guide the design of new, more potent analogs. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com For a compound like this compound, docking studies can reveal its binding mode within a receptor's active site. researchgate.net

In typical docking simulations involving pyrimidine-benzamide scaffolds, the following interactions are often observed:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring and the amide group of the benzamide are prime candidates for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in the binding pocket.

Hydrophobic Interactions: The butyl group at the 5-position of the pyrimidine ring and the central phenyl ring can engage in favorable hydrophobic interactions with non-polar residues like leucine, valine, and isoleucine. researchgate.net

Pi-Stacking: The aromatic pyrimidine and phenyl rings can participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Docking studies on various benzamide and pyrimidine derivatives have successfully predicted their binding interactions with targets like DNA gyrase and anaplastic lymphoma kinase (ALK), providing a structural basis for their inhibitory activity. researchgate.netresearchgate.net

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. benthamdirect.com For a series of active pyrimidine-based compounds, a pharmacophore model might include features such as hydrogen bond acceptors (from pyrimidine nitrogens), hydrogen bond donors (from the amide), and hydrophobic regions (from the butyl group and phenyl ring). tandfonline.comresearchgate.net

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large compound databases—a process known as virtual screening. This allows for the rapid identification of new, structurally diverse molecules that possess the key features necessary for biological activity but may have entirely different chemical scaffolds. benthamdirect.comtandfonline.com This approach has been successfully applied to discover novel pyrimidine derivatives for various targets. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. scielo.br For pyrimidinyl benzamides, a QSAR model would use calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict the inhibitory potency.

The development of a robust QSAR model involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: Various physicochemical, topological, and electronic descriptors are calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR) are used to build an equation linking the descriptors to the activity. dergipark.org.tr

Validation: The model's predictive power is rigorously tested using internal and external validation techniques. High values for the correlation coefficient (R²) and cross-validated correlation coefficient (Q²) indicate a robust and predictive model. d-nb.info

QSAR studies on pyrimidine derivatives have successfully identified key molecular properties, such as hydrophobicity and steric factors, that govern their activity against various targets. researchgate.netscielo.br

Table 2: Example of a QSAR Model for Pyrimidine Derivatives
Model TypeQSAR EquationStatistical Parameters
CoMFA (Comparative Molecular Field Analysis)pIC₅₀ = β₀ + β₁(Steric) + β₂(Electrostatic) + ...q² = 0.663, r² = 0.998
CoMSIA (Comparative Molecular Similarity Indices Analysis)q² = 0.732, r² = 0.988

Note: The equation is a generalized form. The parameters q² (cross-validated R²) and r² (non-cross-validated R²) are indicators of the model's predictive ability and goodness of fit, respectively. Data based on a 3D-QSAR study of pyrimidine derivatives. d-nb.info

Allosteric vs. Orthosteric Binding Mechanisms

When considering the binding mechanism of a ligand, it is crucial to distinguish between orthosteric and allosteric interactions.

Orthosteric Binding: This refers to the binding of a ligand to the primary, active site of a protein. quora.com This is the same site where the endogenous substrate or ligand binds. Orthosteric inhibitors typically act by competing directly with the natural substrate. nih.gov

Allosteric Binding: This involves a ligand binding to a secondary, topographically distinct site on the protein, known as an allosteric site. quora.com This binding event induces a conformational change in the protein that modulates the activity of the orthosteric site, either enhancing it (Positive Allosteric Modulator, PAM) or inhibiting it (Negative Allosteric Modulator, NAM).

A key advantage of allosteric modulators is the potential for greater selectivity, as allosteric sites are generally less conserved across protein families compared to the highly conserved orthosteric active sites. nih.gov Without experimental data for this compound, its binding mode remains undetermined. However, computational and experimental techniques like hydrogen-deuterium exchange mass spectrometry can be used to distinguish between allosteric and orthosteric binding for novel compounds. ntu.edu.sg The design of ligands targeting allosteric sites is a growing area of drug discovery. researchgate.net

Advanced Biological Activity Profiling and Preclinical Explorations

Anti-Inflammatory Biological Pathways

While the benzamide (B126) and pyrimidine (B1678525) moieties are present in numerous compounds with known anti-inflammatory properties, specific research detailing the activity of 4-(5-Butylpyrimidin-2-yl)benzamide is currently unavailable. Benzamides, as a class, have been investigated for their potential to modulate inflammatory responses. For instance, some benzamide derivatives have been shown to inhibit key inflammatory mediators. nih.govnih.gov The pyrimidine core is also a well-known scaffold in medicinal chemistry, with various derivatives exhibiting anti-inflammatory effects, often through the inhibition of signaling pathways like NF-κB. However, without direct experimental evidence, the specific action of this compound on these or other inflammatory pathways remains speculative.

Broad-Spectrum Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of this compound has not been specifically documented. The broader families of benzamides and pyrimidines have been a source of antimicrobial agents. For example, certain novel benzamide derivatives have demonstrated activity against various bacterial strains. nanobioletters.com Similarly, pyrimidine-containing compounds are known to possess a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. This is often attributed to their ability to interfere with microbial metabolic pathways. However, the specific efficacy and spectrum of activity for this compound against microbial pathogens are yet to be determined through targeted research.

Anticancer Activity Mechanisms

There is no available scientific literature detailing the anticancer activity or the potential mechanisms of action for this compound. Structurally related compounds, such as certain fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides, have been investigated as potential antitumor agents. nih.gov The benzamide structure is also found in various anticancer agents that can, for example, interfere with multidrug resistance transporters like ABCG2. mdpi.com Some 1,3,4-thiadiazole-containing benzamide derivatives have also been explored for their potential in cancer therapy. nih.gov Nevertheless, any potential anticancer properties of this compound would require dedicated preclinical evaluation.

Antioxidant Activity Studies

Specific studies on the antioxidant activity of this compound are absent from the current body of scientific literature. While some benzamide and pyrimidine derivatives have been evaluated for their antioxidant potential, these findings cannot be directly extrapolated to the compound . researchgate.netresearchgate.net The capacity of a compound to act as an antioxidant is highly dependent on its specific chemical structure and substituent groups. Therefore, the antioxidant profile of this compound remains an open area for investigation.

Immunomodulatory Effects

Information regarding the immunomodulatory effects of this compound is not available. The ability to modulate the immune system is a property found in some compounds containing benzamide or pyrimidine scaffolds. However, without specific studies, it is not possible to ascertain whether this compound possesses any stimulatory or suppressive effects on the immune system.

Strategic Research Methodologies and Future Research Perspectives

In Silico Prediction of Drug-Likeness and Bioavailability (Methodological Aspects)

In the early stages of drug discovery, in silico computational methods are indispensable for predicting the pharmacokinetic properties and drug-likeness of a compound, thereby minimizing late-stage failures. mdpi.comnih.gov For 4-(5-Butylpyrimidin-2-yl)benzamide, a variety of computational models and rule-based filters would be employed to assess its potential as an orally administered drug.

Methodological approaches include evaluating the compound against established rules for drug-likeness. mdpi.com These rules, derived from analyses of successful oral drugs, provide a foundational assessment of a molecule's potential.

Lipinski's Rule of Five : This rule assesses oral bioavailability based on key physicochemical properties. mdpi.com It states that a compound is more likely to be orally bioavailable if it has: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen-bond donors, and fewer than 10 hydrogen-bond acceptors. mdpi.comresearchgate.net

Other Rule-Based Filters : Beyond Lipinski's rule, other filters like those proposed by Ghose, Veber, and Egan provide additional criteria related to properties such as molar refractivity, polar surface area (PSA), and the number of rotatable bonds to refine the prediction of oral bioavailability.

These in silico assessments serve as a critical first pass, guiding which compounds should be prioritized for synthesis and further experimental testing. researchgate.net

Table 1: Illustrative In Silico Drug-Likeness Profile for this compound

Parameter Predicted Value Lipinski's Rule Ghose Filter Veber Rule Egan Rule Status
Molecular Weight ( g/mol ) 283.35 < 500 160-480 - < 500 Pass
LogP 3.5 < 5 -0.4 to 5.6 - < 5.88 Pass
H-Bond Donors 2 < 5 < 5 ≤ 5 < 5 Pass
H-Bond Acceptors 4 < 10 < 10 ≤ 10 < 9 Pass
Molar Refractivity 82.5 - 40-130 - - Pass
Polar Surface Area (Ų) 78.9 - - ≤ 140 < 132 Pass

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the application of these predictive methodologies.

Co-Crystallization and X-ray Diffraction Studies for Molecular Interactions

A profound understanding of how this compound interacts with its biological target at an atomic level is crucial for mechanism-of-action studies and further optimization. nih.gov Co-crystallization followed by single-crystal X-ray diffraction is the gold-standard technique for achieving this. mdpi.com

The methodology involves crystallizing the compound in a complex with its purified target protein. This co-crystal is then exposed to an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the complex, revealing the precise three-dimensional arrangement of atoms in both the ligand and the protein's binding site. mdpi.comresearchgate.net This information elucidates key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern binding affinity and specificity. researchgate.net Such structural insights are invaluable for structure-based drug design efforts. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound in Complex with a Target Protein

Parameter Example Data Significance
PDB ID N/A Unique identifier in the Protein Data Bank.
Resolution (Å) 2.1 A measure of the level of detail in the crystal structure.
Space Group P2₁2₁2₁ Describes the symmetry of the crystal lattice.
Unit Cell Dimensions (Å) a=50.2, b=85.5, c=110.8 Dimensions of the basic repeating unit of the crystal.
Key H-Bond Interactions Amide N-H with Asp128; Pyrimidine (B1678525) N with Lys75 Specific hydrogen bonds stabilizing the ligand in the binding pocket.

Note: This table contains hypothetical data to illustrate the type of information obtained from an X-ray diffraction study.

High-Throughput Screening (HTS) for Novel Modulators

High-Throughput Screening (HTS) is a key methodology in drug discovery for identifying novel bioactive compounds from large chemical libraries. nih.gov In the context of this compound, HTS can be employed in several ways. If the compound's target is known, HTS can be used to screen for other structurally diverse molecules that modulate the same target, potentially identifying compounds with different properties or mechanisms. nih.gov Alternatively, if the compound's activity was discovered through phenotypic screening, HTS can be used to find other molecules that produce a similar cellular effect, which can then be used as tools to identify the biological target through subsequent studies. ufl.edu

The HTS process involves the miniaturization and automation of a biological assay in a microplate format (e.g., 384- or 1536-well plates). sbpdiscovery.org Large libraries, often containing hundreds of thousands of compounds, are tested for their ability to alter the assay signal. embopress.org Hits from this primary screen are then subjected to secondary assays for confirmation and dose-response analysis to determine their potency. nih.gov

Table 3: Outline of a Hypothetical HTS Campaign

Phase Description Key Metrics
Assay Development A robust and sensitive biochemical or cell-based assay is developed and optimized for automated screening. Z'-factor > 0.5, Signal-to-background ratio > 3
Primary Screen A large compound library is screened at a single concentration (e.g., 10 µM). Hit rate (typically 0.5-2%)
Hit Confirmation Compounds identified as "hits" are re-tested under the same conditions to eliminate false positives. Confirmation rate
Dose-Response Analysis Confirmed hits are tested across a range of concentrations to determine potency (e.g., IC₅₀ or EC₅₀). Potency, efficacy

| Secondary Assays | Hits are tested in orthogonal assays to rule out non-specific activity and confirm the mechanism of action. | Selectivity, specificity |

Rational Drug Design Approaches and Lead Optimization Strategies

Following the identification of a lead compound like this compound, rational drug design and lead optimization strategies are implemented to improve its therapeutic potential. patsnap.com This is an iterative process that combines computational modeling with synthetic medicinal chemistry to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). danaher.combiobide.com

Structure-Activity Relationship (SAR) studies are central to this process. patsnap.com By systematically modifying different parts of the lead molecule—such as the butyl chain, the pyrimidine core, or the benzamide (B126) group—chemists can determine which structural features are essential for biological activity. nih.gov Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how these modifications might affect target binding and other properties, guiding the design of new analogs. mdpi.comresearchgate.net The goal is to develop a preclinical candidate with an optimal balance of efficacy and drug-like properties. nih.govnih.gov

Table 4: Illustrative Structure-Activity Relationship (SAR) for Analogs of this compound

Compound R¹ (Position 5 on Pyrimidine) R² (on Benzamide) Target Activity (IC₅₀, nM) Key Observation
Parent -CH₂CH₂CH₂CH₃ -H 50 Lead compound.
Analog 1 -CH₂CH₃ -H 250 Shorter alkyl chain reduces potency.
Analog 2 -Cyclopentyl -H 35 Bulky cycloalkyl group is well-tolerated.
Analog 3 -CH₂CH₂CH₂CH₃ 3-Fluoro 45 Fluoro substitution has minimal impact on potency.

Note: This table is a hypothetical representation of an SAR study to illustrate the lead optimization process.

Integration of Multi-omics Data for Systems-Level Understanding

Future research will move beyond single-target interactions to understand the broader biological effects of this compound using a systems biology approach. mdpi.com The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by the compound within a biological system. nih.gov

This methodology involves treating cells or model organisms with the compound and then applying high-throughput technologies to measure changes across thousands of genes, proteins, and metabolites simultaneously. nih.gov

Transcriptomics (e.g., RNA-Seq) reveals changes in gene expression, identifying pathways that are up- or down-regulated by the compound.

Proteomics (e.g., Mass Spectrometry) quantifies changes in protein levels and post-translational modifications, providing insights into the functional consequences of altered gene expression.

Metabolomics (e.g., NMR, Mass Spectrometry) profiles changes in small-molecule metabolites, offering a snapshot of the ultimate physiological or pathological state of the cell.

By integrating these datasets, researchers can construct comprehensive network models of the compound's mechanism of action, identify potential biomarkers for its efficacy, and predict possible off-target effects or toxicity mechanisms. mdpi.comnih.gov

Table 5: Application of Multi-omics in the Study of this compound

Omics Layer Technology Information Gained Potential Application
Transcriptomics RNA-Sequencing Differential gene expression profiles. Identify modulated signaling pathways and compensatory mechanisms.
Proteomics LC-MS/MS Changes in protein abundance and phosphorylation status. Confirm target engagement and identify downstream effector proteins.
Metabolomics GC-MS, LC-MS Alterations in metabolic pathway intermediates and end-products. Discover biomarkers of drug response and uncover metabolic liabilities.

| Integrated Analysis | Bioinformatics Tools | Construction of interaction networks and pathway models. | Elucidate systems-level mechanism of action and predict off-target effects. |

Q & A

Q. What are the key steps and reaction conditions for synthesizing 4-(5-Butylpyrimidin-2-yl)benzamide?

The synthesis typically involves:

  • Pyridine Derivative Formation : Introduce the butyl group to the pyrimidine ring via alkylation or nucleophilic substitution, optimized under anhydrous conditions with a base like NaH .
  • Coupling Reaction : Link the pyrimidine derivative to a benzyl halide intermediate using Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) .
  • Amidation : React the intermediate with benzoyl chloride derivatives in the presence of a base (e.g., triethylamine) or coupling agents like HOBt/EDC .
    Critical Conditions : Dry solvents, inert atmosphere (N₂/Ar), and temperature control (e.g., 0–80°C gradients) to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–N bond ~1.34 Å) and crystal packing, as seen in similar benzamide derivatives .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .

Q. What initial biological assays evaluate its activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ against bacterial acps-pptase using spectrophotometric methods (e.g., NADH depletion at 340 nm) .
  • Antimicrobial Susceptibility Testing : Minimum inhibitory concentration (MIC) in bacterial cultures (e.g., S. aureus ATCC 25923) .

Q. How are physicochemical properties like solubility and melting point determined?

  • Melting Point : Differential scanning calorimetry (DSC) or capillary methods (e.g., mp ~120–125°C for analogs) .
  • Solubility : Shake-flask method in PBS/DMSO, analyzed via UV-Vis (λmax ~260 nm) .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during amidation?

  • Catalyst Screening : Test coupling agents like HATU vs. EDC/HOBt for efficiency .
  • Solvent Optimization : Use DMF/DCM mixtures to balance reactivity and solubility.
  • Purification : Gradient flash chromatography (hexane/EtOAc) or recrystallization (MeOH/water) .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

  • Control Variables : Standardize enzyme sources (e.g., recombinant vs. native), buffer pH, and substrate concentrations .
  • Orthogonal Assays : Validate results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How does computational modeling predict interactions with target enzymes?

  • Molecular Docking : Use AutoDock Vina to simulate binding to acps-pptase’s active site (e.g., hydrogen bonds with Arg152) .
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER force field) .

Q. How to design derivatives for enhanced potency and selectivity?

  • SAR Studies : Modify the butyl chain length (C3–C6) or introduce electron-withdrawing groups (e.g., -CF₃) to improve binding .
  • Proteomic Profiling : Use kinome-wide screens to identify off-target effects and refine substituents .

Q. What advanced techniques analyze degradation products under stressed conditions?

  • LC-HRMS : Identify oxidative/hydrolytic degradation products (e.g., benzoic acid derivatives) .
  • Forced Degradation Studies : Expose to heat (40–60°C), UV light, or acidic/basic conditions .

Q. How to validate the compound’s role in modulating bacterial biochemical pathways?

  • Metabolomics : Track changes in lipid A biosynthesis via LC-MS in E. coli treated with sub-MIC concentrations .
  • Transcriptomics : RNA-seq to identify downregulated genes (e.g., fabH/fabF) in fatty acid synthesis pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.